molecular formula C22H21NO3 B2654594 N-((4-hydroxychroman-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1396678-27-5

N-((4-hydroxychroman-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2654594
CAS RN: 1396678-27-5
M. Wt: 347.414
InChI Key: TTXHOELITCQPIX-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research. In

Scientific Research Applications

Anti-Angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with a similar structure, has been identified as a potent inhibitor of aminopeptidase N (APN) due to its metal-chelating hydroxamate group. It demonstrates significant anti-angiogenic activity, inhibiting the invasion of endothelial cells at low micromolar concentrations, which is crucial for cancer therapy and research on inhibiting tumor growth (Lee et al., 2005).

Catalysis and Synthesis

Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of related compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide demonstrates the compound's utility in facilitating efficient synthesis processes under ultrasound irradiation. This work highlights the compound's role in creating clean methodologies with high yields (Mokhtary & Torabi, 2017).

Molecular Interactions and Structural Analysis

A study focused on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide explored its structural stability, interactions, and cytotoxicity. This research provides insights into the compound's molecular interactions, including hydrogen bonding and its potential for further pharmacological applications (Gouda et al., 2022).

DNA Interaction and Docking Studies

Another avenue of research involves the synthesis of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes, which demonstrated DNA binding activity. Such studies are pivotal for developing new therapeutic agents, offering a foundation for drug design and discovery (Kurt et al., 2020).

Antioxidant and Free Radical Scavenging Activity

The free radical scavenging activity and mechanisms of related compounds, like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, have been evaluated, revealing potent antioxidant properties. Such attributes are crucial for developing treatments against oxidative stress-related diseases (Boudebbous et al., 2021).

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-21(14-17-8-5-7-16-6-1-2-9-18(16)17)23-15-22(25)12-13-26-20-11-4-3-10-19(20)22/h1-11,25H,12-15H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXHOELITCQPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)CC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxychroman-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

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